molecular formula C12H30O4Si2 B3431171 1,2-Bis(methyldiethoxysilyl)ethane CAS No. 88736-80-5

1,2-Bis(methyldiethoxysilyl)ethane

Cat. No.: B3431171
CAS No.: 88736-80-5
M. Wt: 294.53 g/mol
InChI Key: HITBDIPWYKTHIH-UHFFFAOYSA-N
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Description

1,2-Bis(methyldiethoxysilyl)ethane is an organosilicon compound with the molecular formula C12H30O4Si2 and a molecular weight of 294.54 g/mol . It is a colorless to pale yellow liquid with a low viscosity and low surface tension . This compound is used in various applications due to its unique chemical properties, particularly in the field of materials science and chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(methyldiethoxysilyl)ethane can be synthesized through the reaction of diethoxymethylsilane with acetylene . The reaction typically involves the use of a catalyst and is carried out under controlled conditions to ensure the desired product is obtained. The reaction can be represented as follows:

[ \text{2 (CH}_3\text{Si(OEt)}_2\text{H) + HC≡CH} \rightarrow \text{(EtO)}_2\text{Si(CH}_3\text{)-CH}_2\text{-CH}_2\text{-(CH}_3\text{Si(OEt)}_2\text{)} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving distillation and purification steps to remove any impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(methyldiethoxysilyl)ethane undergoes various chemical reactions, including hydrolysis, condensation, and polymerization .

Common Reagents and Conditions

    Hydrolysis: Water or moisture is the primary reagent for hydrolysis reactions.

    Condensation: Catalysts such as acids or bases can be used to facilitate the condensation reactions.

Major Products Formed

Scientific Research Applications

1,2-Bis(methyldiethoxysilyl)ethane has a wide range of applications in scientific research and industry :

    Materials Science: It is used as a precursor for the synthesis of siloxane polymers and networks, which have applications in coatings, adhesives, and sealants.

    Chemistry: The compound is used in the synthesis of organosilicon compounds and as a reagent in various chemical reactions.

    Biology and Medicine: It is used in the development of biocompatible materials and drug delivery systems.

    Industry: The compound is used in the production of silicone-based products, including lubricants, surfactants, and emulsifiers.

Comparison with Similar Compounds

1,2-Bis(methyldiethoxysilyl)ethane can be compared with other similar organosilicon compounds, such as:

    1,2-Bis(trimethoxysilyl)ethane: This compound has similar properties but differs in the number of methoxy groups attached to the silicon atoms.

    1,2-Bis(triethoxysilyl)ethane: This compound has three ethoxy groups attached to each silicon atom, making it more reactive in hydrolysis and condensation reactions.

The uniqueness of this compound lies in its specific balance of reactivity and stability, making it suitable for a wide range of applications .

Properties

IUPAC Name

2-[diethoxy(methyl)silyl]ethyl-diethoxy-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H30O4Si2/c1-7-13-17(5,14-8-2)11-12-18(6,15-9-3)16-10-4/h7-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITBDIPWYKTHIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C)(CC[Si](C)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30O4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30939334
Record name 4,7-Diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30939334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18043-74-8, 88736-80-5
Record name 4,7-Diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18043-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7-Diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Bis(methyldiethoxysilyl)ethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088736805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,7-Diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30939334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7-diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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